molecular formula C33H32N2OS B5207115 N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide

N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide

Cat. No. B5207115
M. Wt: 504.7 g/mol
InChI Key: FXQJYTOQAKOJBV-UHFFFAOYSA-N
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Description

N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific applications. MPTP is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.

Scientific Research Applications

MPTP has been extensively used in scientific research to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the substantia nigra region of the brain. MPTP selectively destroys these neurons, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.

Mechanism of Action

MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain that produces ATP in the mitochondria. By inhibiting complex I, MPTP disrupts the production of ATP and leads to an accumulation of reactive oxygen species (ROS) that can damage cells. In dopaminergic neurons, the accumulation of ROS leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this complex in cellular metabolism. In addition, MPTP-induced Parkinson's disease models are widely used in preclinical drug development studies.
However, there are also limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease models do not fully replicate the pathology of human Parkinson's disease, and there are significant species differences in the response to MPTP. In addition, MPTP is highly toxic and must be handled with care.

Future Directions

There are several future directions for research on MPTP. One area of interest is the development of new MPTP analogs that can selectively target other components of the electron transport chain. Another area of interest is the use of MPTP-induced Parkinson's disease models to study the mechanisms of disease progression and identify new therapeutic targets. Finally, there is a need for further research on the safety and toxicity of MPTP, particularly in the context of potential clinical applications.

Synthesis Methods

MPTP can be synthesized by reacting 4-biphenylcarboxylic acid with 3-(4-methylphenyl)-1-adamantylthiourea in the presence of phosphorus oxychloride and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield MPTP.

properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2OS/c1-22-7-13-28(14-8-22)32-16-23-15-24(17-32)19-33(18-23,21-32)29-20-37-31(34-29)35-30(36)27-11-9-26(10-12-27)25-5-3-2-4-6-25/h2-14,20,23-24H,15-19,21H2,1H3,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQJYTOQAKOJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(4-Methylphenyl)adamantan-1-YL]-1,3-thiazol-2-YL}-[1,1'-biphenyl]-4-carboxamide

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